molecular formula C16H20N2O3S B5003593 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B5003593
M. Wt: 320.4 g/mol
InChI Key: JKOVLWNOVWVTTR-UHFFFAOYSA-N
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Description

The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) substituents, and a dimethylpropanamide group, which is a derivative of propanoic acid with two methyl groups and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the dimethoxyphenyl group, and the dimethylpropanamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The thiazole ring, the dimethoxyphenyl group, and the dimethylpropanamide group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety measures, such as wearing gloves and eye protection, when handling it .

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)14(19)18-15-17-11(9-22-15)10-6-7-12(20-4)13(8-10)21-5/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVLWNOVWVTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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